molecular formula C23H18N2O4S B281304 4-METHOXY-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

4-METHOXY-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

Cat. No.: B281304
M. Wt: 418.5 g/mol
InChI Key: VXABOCGDPOQZQE-DAFNUICNSA-N
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Description

4-METHOXY-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes an anilino group, a naphthalenylidene core, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-anilino-4-oxo-1(4H)-naphthalenylidene with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the anilino or methoxybenzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilino or sulfonamide derivatives.

Scientific Research Applications

4-METHOXY-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamide
  • N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-nitrobenzenesulfonamide
  • N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

Uniqueness

4-METHOXY-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its binding affinity to molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C23H18N2O4S/c1-29-17-11-13-18(14-12-17)30(27,28)25-21-15-22(24-16-7-3-2-4-8-16)23(26)20-10-6-5-9-19(20)21/h2-15,24H,1H3/b25-21-

InChI Key

VXABOCGDPOQZQE-DAFNUICNSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4

Origin of Product

United States

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